2-(Quinoxalin-2-yl)benzo[d]oxazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-yl)benzo[d]oxazole typically involves the condensation of quinoxaline derivatives with benzoxazole precursors under specific reaction conditions . One common method includes the use of a palladium-catalyzed cross-coupling reaction, where quinoxaline and benzoxazole derivatives are reacted in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Quinoxalin-2-yl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoxaline or benzoxazole derivatives with nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce quinoxaline-2-ylmethanol derivatives .
Scientific Research Applications
2-(Quinoxalin-2-yl)benzo[d]oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Quinoxalin-2-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with DNA replication . In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with similar biological activities but lacking the benzoxazole moiety.
Benzoxazole: Another parent compound known for its antimicrobial and anticancer properties.
2-(Quinoxalin-2-yl)benzimidazole: A structurally similar compound with comparable biological activities.
Uniqueness
2-(Quinoxalin-2-yl)benzo[d]oxazole is unique due to the combination of quinoxaline and benzoxazole moieties, which confer enhanced biological and chemical properties compared to its parent compounds . This fusion allows for greater versatility in its applications and potential for novel therapeutic uses .
Properties
IUPAC Name |
2-quinoxalin-2-yl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c1-2-6-11-10(5-1)16-9-13(17-11)15-18-12-7-3-4-8-14(12)19-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFKTGWINPUNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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